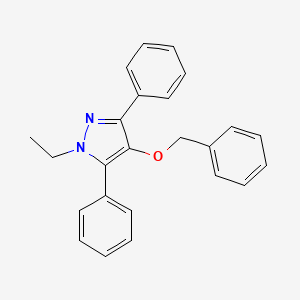
2,3,4,5,6-Pentachloro-3'-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl is a chlorinated biphenyl compound. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. These compounds are known for their chemical stability and resistance to degradation, making them persistent in the environment .
Vorbereitungsmethoden
The synthesis of 2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the biphenyl rings .
Industrial production methods may involve the use of more advanced techniques such as catalytic hydrogenation and dehydrochlorination to achieve higher yields and purity. These methods are designed to be efficient and cost-effective for large-scale production .
Analyse Chemischer Reaktionen
2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated biphenyl oxides.
Reduction: Reduction reactions can convert the chlorinated biphenyls to less chlorinated forms or even to biphenyl itself.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl or amino groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction can produce biphenyl or partially dechlorinated biphenyls .
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of normal cellular functions . This compound can also interfere with hormone signaling pathways, contributing to its endocrine-disrupting effects .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl is unique among polychlorinated biphenyls due to its specific chlorine substitution pattern and the presence of a methyl group. Similar compounds include:
2,3,4,5,6-Pentachlorobiphenyl: Lacks the methyl group but has a similar chlorine substitution pattern.
2,2’,3,6,6’-Pentachlorobiphenyl: Has a different chlorine substitution pattern, affecting its chemical properties and reactivity.
Pentachlorophenol: A related compound used as a pesticide and disinfectant, with different applications and chemical behavior.
These compounds share some chemical properties but differ in their specific applications and environmental impacts.
Eigenschaften
CAS-Nummer |
60921-37-1 |
|---|---|
Molekularformel |
C13H7Cl5 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5/c1-6-3-2-4-7(5-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
InChI-Schlüssel |
MMXMEILGYUFLBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




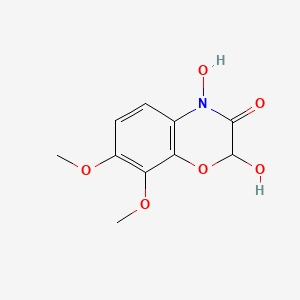



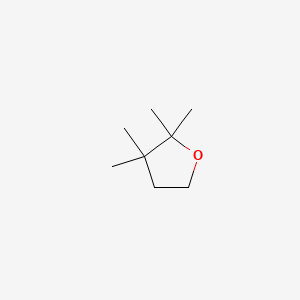
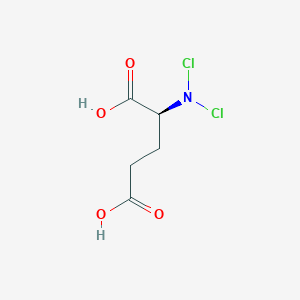
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)


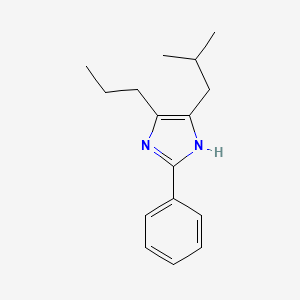
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)
